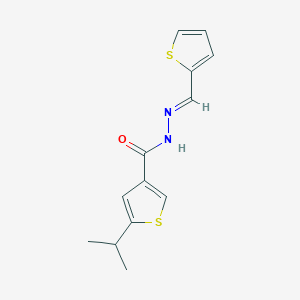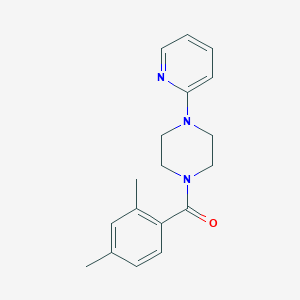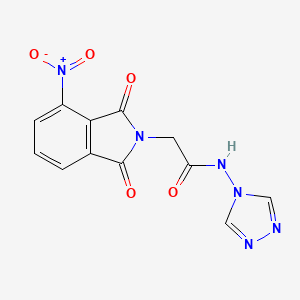
5-isopropyl-N'-(2-thienylmethylene)-3-thiophenecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-isopropyl-N'-(2-thienylmethylene)-3-thiophenecarbohydrazide, also known as ITPP, is a synthetic compound that has gained attention in recent years due to its potential benefits in the field of medicine. This compound has been shown to enhance oxygen delivery to tissues, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
5-isopropyl-N'-(2-thienylmethylene)-3-thiophenecarbohydrazide works by binding to hemoglobin, the protein in red blood cells that carries oxygen. When 5-isopropyl-N'-(2-thienylmethylene)-3-thiophenecarbohydrazide binds to hemoglobin, it causes a conformational change in the protein, which allows it to release oxygen more easily. This results in enhanced oxygen delivery to tissues, which can be beneficial in various medical applications.
Biochemical and Physiological Effects:
5-isopropyl-N'-(2-thienylmethylene)-3-thiophenecarbohydrazide has been shown to have various biochemical and physiological effects. In addition to enhancing oxygen delivery, 5-isopropyl-N'-(2-thienylmethylene)-3-thiophenecarbohydrazide has been shown to increase the production of red blood cells and improve exercise performance in animals. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-isopropyl-N'-(2-thienylmethylene)-3-thiophenecarbohydrazide in lab experiments is its ability to enhance oxygen delivery to tissues, which can be useful in studying various diseases. However, one limitation is that 5-isopropyl-N'-(2-thienylmethylene)-3-thiophenecarbohydrazide is a synthetic compound and may not accurately mimic the effects of natural compounds in the body.
Orientations Futures
There are several future directions for research on 5-isopropyl-N'-(2-thienylmethylene)-3-thiophenecarbohydrazide. One area of interest is in the treatment of various types of cancer, where 5-isopropyl-N'-(2-thienylmethylene)-3-thiophenecarbohydrazide could potentially enhance the effectiveness of radiation therapy. Another area of interest is in the treatment of sickle cell anemia, where 5-isopropyl-N'-(2-thienylmethylene)-3-thiophenecarbohydrazide could potentially alleviate symptoms of the disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of 5-isopropyl-N'-(2-thienylmethylene)-3-thiophenecarbohydrazide and its potential use in other medical applications.
Méthodes De Synthèse
5-isopropyl-N'-(2-thienylmethylene)-3-thiophenecarbohydrazide can be synthesized via a multi-step process involving the reaction of various reagents. The starting material is 2-thienylmethylamine, which is reacted with isopropyl bromide to form 2-isopropylthiophene. Next, 2-isopropylthiophene is reacted with thionyl chloride to form 2-isopropylthiophene-3-carbonyl chloride. The final step involves the reaction of 2-isopropylthiophene-3-carbonyl chloride with thiosemicarbazide to form 5-isopropyl-N'-(2-thienylmethylene)-3-thiophenecarbohydrazide.
Applications De Recherche Scientifique
5-isopropyl-N'-(2-thienylmethylene)-3-thiophenecarbohydrazide has been studied for its potential use in various medical applications. One such application is in the treatment of cancer. Studies have shown that 5-isopropyl-N'-(2-thienylmethylene)-3-thiophenecarbohydrazide can enhance oxygen delivery to tumors, making them more sensitive to radiation therapy. 5-isopropyl-N'-(2-thienylmethylene)-3-thiophenecarbohydrazide has also been studied for its potential use in the treatment of sickle cell anemia, a genetic disorder that affects the shape of red blood cells. 5-isopropyl-N'-(2-thienylmethylene)-3-thiophenecarbohydrazide has been shown to increase the oxygen-carrying capacity of red blood cells, which could potentially alleviate symptoms of the disease.
Propriétés
IUPAC Name |
5-propan-2-yl-N-[(E)-thiophen-2-ylmethylideneamino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS2/c1-9(2)12-6-10(8-18-12)13(16)15-14-7-11-4-3-5-17-11/h3-9H,1-2H3,(H,15,16)/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGALJDEYANXFM-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CS1)C(=O)NN=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=CS1)C(=O)N/N=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-5-ethyl-3-thiophenecarbohydrazide](/img/structure/B5869562.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B5869569.png)

![N-{3-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]phenyl}acetamide](/img/structure/B5869580.png)

![{[1-benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}malononitrile](/img/structure/B5869590.png)
![4-{3-[(4,6-dimethyl-2-pyrimidinyl)thio]propanoyl}morpholine](/img/structure/B5869605.png)
![3-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5869608.png)
![2-[(4-methylbenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5869616.png)
![ethyl 4-({[(2-furylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5869618.png)

![3-methyl-1-[2-(2-naphthyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5869633.png)
![N-[3-(acetylamino)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5869644.png)
![N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]acetamide](/img/structure/B5869646.png)